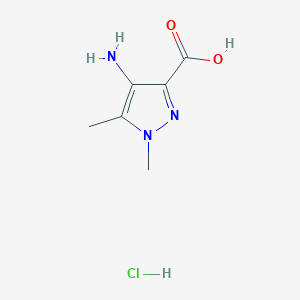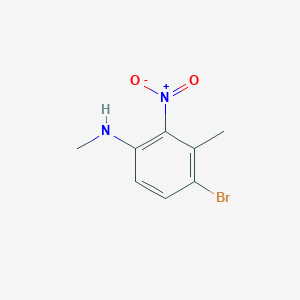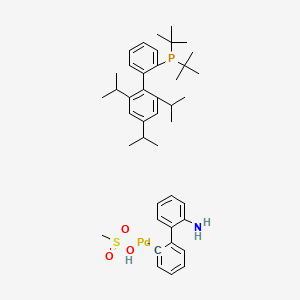
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
概要
説明
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a propanone moiety, making it a versatile intermediate in various chemical reactions and applications.
科学的研究の応用
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been found to have anticancer activity and fungicidal properties , suggesting potential targets could be related to these biological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Similar compounds have been used in the synthesis of dimethylmorpholine substituted daphneolone derivatives, which have fungicidal properties . This suggests that it may affect pathways related to fungal growth and development.
Result of Action
Compounds with similar structures have been found to have anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in certain types of cancer cells.
生化学分析
Biochemical Properties
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have lasting effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by liver enzymes, leading to the production of metabolites that can have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound can also influence its accumulation and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can influence cellular metabolism. The subcellular localization can affect the compound’s overall efficacy and specificity .
準備方法
The synthesis of 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and nitroethane.
Reaction Conditions: The initial step involves a Henry reaction (nitroaldol reaction) between 4-bromobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-bromophenyl)-2-nitropropene.
Reduction: The nitro group in 1-(4-bromophenyl)-2-nitropropene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride can be compared with similar compounds such as:
1-Amino-3-(4-chlorophenyl)propan-2-one hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-Amino-3-(4-methylphenyl)propan-2-one hydrochloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYOVKBXSYCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


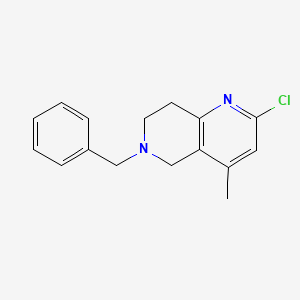
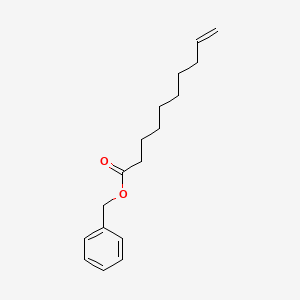
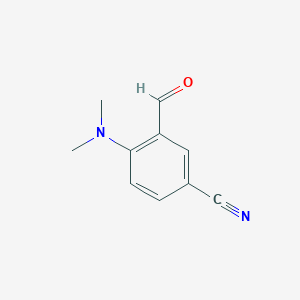

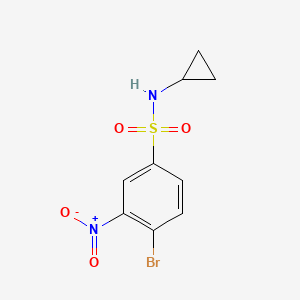
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)
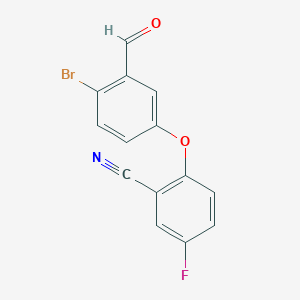

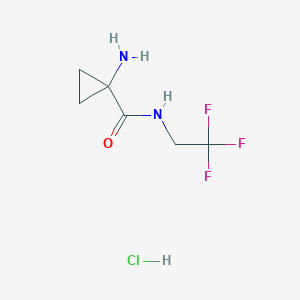
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
